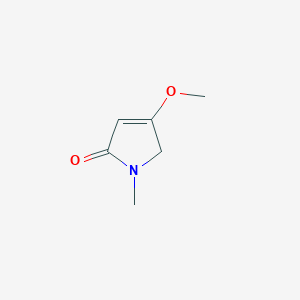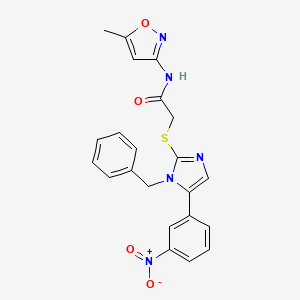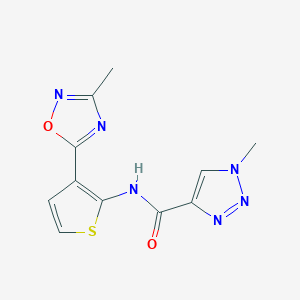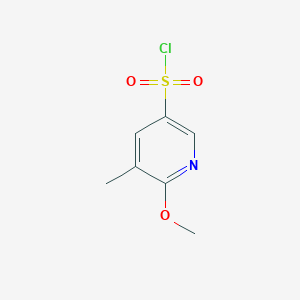![molecular formula C10H17N3 B2388405 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine CAS No. 1339615-47-2](/img/structure/B2388405.png)
4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine” is a chemical compound with the molecular weight of 179.27 . It is stored at room temperature and is available in oil form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the reaction of (E)-tert-butyl 4-[3-(dimethyl-amino)acrylo-yl]piperidine-1-carboxyl-ate with methyl-hydrazine leads to the formation of a compound with a 1-methyl-1H-pyrazol-5-yl substituent .
Molecular Structure Analysis
The InChI code for “4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine” is 1S/C10H17N3/c1-13-10(4-7-12-13)8-9-2-5-11-6-3-9/h4,7,9,11H,2-3,5-6,8H2,1H3 . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine” is a compound with a molecular weight of 179.27 . It is stored at room temperature and is available in oil form .
Aplicaciones Científicas De Investigación
Antioxidant Activity
The synthesis of 4,4ʹ-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) derivatives has been investigated for their antioxidant potential . These compounds were synthesized via a three-component reaction using 3-methyl-1-phenyl-5-pyrazolone and various benzaldehydes. Notably, these derivatives demonstrated good radical scavenging activity, with some outperforming ascorbic acid. Their ability to counter oxidative stress makes them relevant in the field of antioxidants.
Anticancer Properties
Several pyrazole derivatives, including those containing the piperidine moiety, have shown cytotoxic effects on human cell lines . In particular, compound 3i exhibited potent scavenging activity (IC50 of 6.2 ± 0.6 µM) and cytotoxicity against colorectal carcinoma cells (RKO). Autophagy proteins were activated as a survival mechanism, while p53-mediated apoptosis was the predominant pathway of cell death. These findings highlight the potential of this compound in cancer research.
Antileishmanial and Antimalarial Evaluation
Although not directly related to the piperidine derivative, molecular docking studies have explored the antileishmanial and antimalarial activities of related compounds . Such investigations provide insights into potential therapeutic applications against parasitic diseases.
Soluble Epoxide Hydrolase (sEH) Inhibition
Urea-linked alkyl side chains containing the piperidine ring have been studied for their sEH inhibition. Substitutions on the urea-linked aryl side chain impact the activity, with electron-donating groups showing improved effects . This research contributes to drug development targeting sEH-related conditions.
Imidazole-Containing Compounds
While not directly involving the piperidine moiety, imidazole-containing compounds have been synthesized and evaluated for various biological activities. These compounds could potentially serve as scaffolds for further exploration .
Catalyst Applications
Nanomaterials derived from piperidine-containing compounds have been used as catalysts for the preparation of 4,4ʹ-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives. This methodology offers effectiveness, high yields, and short reaction times .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine are currently unknown
Biochemical Pathways
Without knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.
Propiedades
IUPAC Name |
4-[(2-methylpyrazol-3-yl)methyl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-13-10(4-7-12-13)8-9-2-5-11-6-3-9/h4,7,9,11H,2-3,5-6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOODBWTDRQKOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CC2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1339615-47-2 |
Source


|
| Record name | 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2388325.png)





![4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde](/img/structure/B2388334.png)





